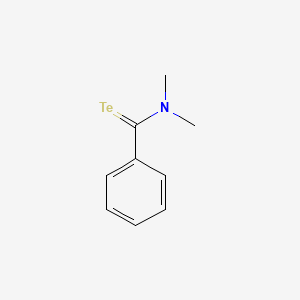

N,N-Dimethyltellurobenzamide

Description

Properties

CAS No. |

73475-28-2 |

|---|---|

Molecular Formula |

C9H11NTe |

Molecular Weight |

260.8 g/mol |

IUPAC Name |

N,N-dimethylbenzenecarbotelluroamide |

InChI |

InChI=1S/C9H11NTe/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

CFSKQGNEOCFEOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=[Te])C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dimethyltellurobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure and dynamics of N,N-Dimethyltellurobenzamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework and intramolecular motion can be obtained.

The ¹H NMR spectrum of N,N-Dimethyltellurobenzamide provides critical insights into the molecule's conformational dynamics, particularly the restricted rotation around the carbon-nitrogen (C-N) bond. This rotation is slow on the NMR timescale at ambient temperatures, leading to distinct signals for the two N-methyl groups. The chemical environment of the methyl protons is different due to their syn or anti orientation relative to the tellurocarbonyl (C=Te) group.

This phenomenon arises from the significant double-bond character of the C-N bond, a result of the delocalization of the nitrogen lone pair electrons into the C=Te π-system. As the temperature is increased, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature, the two separate methyl signals broaden and merge into a single, time-averaged signal. This process, termed site exchange, allows for the calculation of the rotational energy barrier (ΔG‡). The study of these dynamic NMR effects is crucial for understanding the molecule's stability and reactivity. nih.gov The exchange process can be monitored by observing the changes in the NMR lineshapes as a function of temperature.

Carbon-13 NMR spectroscopy is instrumental in characterizing the electronic nature of the tellurocarbonyl (C=Te) group. The ¹³C chemical shift of the tellurocarbonyl carbon is highly sensitive to the electron density at the carbon atom and the nature of the C=Te double bond. In telluroamides, this carbon signal is typically found significantly downfield compared to its oxygen and sulfur analogs (amides and thioamides).

Tellurium-125 (¹²⁵Te) NMR spectroscopy offers a direct and sensitive probe into the local electronic environment of the tellurium atom. researchgate.net The ¹²⁵Te nucleus has a wide range of chemical shifts, making it an excellent tool for distinguishing subtle structural and electronic changes. The chemical shift of the tellurium atom in N,N-Dimethyltellurobenzamide is a key parameter that reflects the shielding and deshielding effects exerted by the surrounding molecular framework.

The ¹²⁵Te chemical shift is influenced by factors such as the C=Te bond order, the nature of the substituents on the benzene (B151609) ring, and solvent effects. This technique is particularly valuable for studying the coordination chemistry of telluroamides and their interactions with other molecules, as any change in the coordination sphere of the tellurium atom results in a significant change in its chemical shift. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of N,N-Dimethyltellurobenzamide by probing its molecular vibrations. youtube.com

The IR and Raman spectra of N,N-Dimethyltellurobenzamide are characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. Of particular importance are the vibrational modes associated with the tellurocarbonyl (C=Te) and the carbon-nitrogen (C-N) bonds.

The C=Te stretching vibration (νC=Te) is a key diagnostic band. Due to the high atomic mass of tellurium, this vibration is expected to appear at a lower frequency compared to the C=O and C=S stretching bands in amides and thioamides, respectively. Its position provides insight into the strength and order of the C=Te bond.

The C-N stretching vibration (νC-N) is also a significant feature. The frequency of this band is indicative of the degree of double-bond character resulting from resonance. In tertiary amides and their analogs, this mode is often observed at a relatively high frequency, confirming the restricted rotation around this bond. For instance, in related N,N-dimethyl tertiary amides, the C-N stretching vibrations are identified as prominent bands in the IR spectrum. ias.ac.inresearchgate.net Theoretical calculations on similar molecules like N,N-dimethylformamide show that the heavy atom skeleton is planar, which supports the interpretation of these vibrational modes. etsu.edu

Below is a table summarizing the expected characteristic vibrational modes for N,N-Dimethyltellurobenzamide based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| νC=Te | Tellurocarbonyl | 850 - 1050 | Medium to Strong |

| νC-N | Amide C-N | 1300 - 1500 | Strong |

| νC-C (aromatic) | Benzene Ring | 1400 - 1600 | Variable |

| δCH₃ | Methyl Group | 1400 - 1470 | Medium |

| γC-H (aromatic) | Benzene Ring | 690 - 900 | Strong |

This is an interactive table. Click on the headers to sort.

The positions and intensities of the characteristic vibrational bands of N,N-Dimethyltellurobenzamide are sensitive to structural modifications. For example, introducing electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electronic distribution within the entire molecule.

An electron-donating group would be expected to increase the electron density in the π-system, potentially strengthening the C-N bond (shifting νC-N to a higher frequency) and weakening the C=Te bond (shifting νC=Te to a lower frequency). Conversely, an electron-withdrawing group would have the opposite effect. Analyzing these shifts provides a detailed understanding of the transmission of electronic effects through the molecular structure. Similarly, changes in the steric bulk of the N-alkyl groups can influence the planarity of the molecule, which in turn affects the vibrational frequencies and intensities.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. In the study of N,N-Dimethyltellurobenzamide, mass spectrometry provides crucial data for confirming its molecular formula and elucidating its fragmentation pathways under energetic conditions.

When subjected to mass spectrometric analysis, N,N-Dimethyltellurobenzamide is expected to exhibit a molecular ion peak corresponding to its calculated molecular weight. The fragmentation of the molecular ion is a key aspect of mass spectrometry, offering insights into the compound's structure. The process involves the breaking of chemical bonds within the molecule, leading to the formation of smaller, charged fragments. youtube.com The pattern of these fragments is unique to the molecule and can be interpreted to deduce its structural features. youtube.com

Common fragmentation mechanisms include alpha-cleavage and inductive cleavage. youtube.com For N,N-Dimethyltellurobenzamide, fragmentation is likely to occur at the weaker bonds, such as the carbon-tellurium bond or the bonds adjacent to the carbonyl group and the nitrogen atom. The relative abundance of different fragments provides information about the stability of the resulting ions and the strength of the cleaved bonds.

A hypothetical fragmentation pattern for N,N-Dimethyltellurobenzamide could involve the following key fragments:

Molecular Ion Peak (M+) : This peak would represent the intact molecule with a single positive charge. Its m/z value would correspond to the molecular weight of the compound.

Loss of a Methyl Group : Cleavage of a methyl group from the dimethylamino moiety would result in a fragment with a mass of (M-15).

Loss of the Dimethylamino Group : The cleavage of the C-N bond could lead to the loss of the dimethylamino radical, resulting in a significant fragment ion.

Cleavage of the C-Te Bond : The carbon-tellurium bond is expected to be a site of fragmentation, leading to ions corresponding to the benzoyl moiety and the tellurium-containing fragment.

McLafferty Rearrangement : If applicable, this rearrangement could lead to the formation of a characteristic neutral molecule and a radical cation. miamioh.edu

The precise fragmentation pattern can be determined experimentally using techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). nih.gov This involves selecting the molecular ion and subjecting it to collisions with an inert gas, which induces further fragmentation and provides more detailed structural information. nih.gov

Table 1: Predicted Major Mass Spectrometry Fragments for N,N-Dimethyltellurobenzamide

| Fragment Description | Predicted m/z |

| Molecular Ion [C₉H₁₁NOTe]⁺ | Varies by Te isotope |

| Loss of a methyl group [M - CH₃]⁺ | Varies by Te isotope |

| Benzoyl cation [C₆H₅CO]⁺ | 105 |

| Dimethylaminocarbonyl cation [(CH₃)₂NCO]⁺ | 72 |

Single-Crystal X-ray Diffraction Analysis

Elucidation of C=Te Bond Length and Te-C-N Moiety Planarity

A key structural parameter that can be precisely determined from SC-XRD data is the length of the carbon-tellurium (C=Te) double bond. The C=Te bond length is a critical indicator of the bond order and the nature of the interaction between the carbon and tellurium atoms. libretexts.org Generally, a shorter bond length suggests a stronger bond and a higher bond order. libretexts.org

Furthermore, SC-XRD analysis allows for the determination of the planarity of the telluroamide moiety (Te-C-N). The degree of planarity is influenced by electronic effects, such as resonance between the nitrogen lone pair and the C=Te double bond. A more planar arrangement would suggest significant delocalization of electron density across this functional group.

Table 2: Hypothetical X-ray Crystallographic Data for N,N-Dimethyltellurobenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| C=Te Bond Length (Å) | Hypothetical Value |

| Te-C-N Bond Angle (°) | Hypothetical Value |

| C-N Bond Length (Å) | Hypothetical Value |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular interactions. rsc.orgresearchgate.net SC-XRD provides the data necessary to analyze these interactions in detail. For N,N-Dimethyltellurobenzamide, potential intermolecular interactions could include:

van der Waals forces : These are ubiquitous, non-specific attractive or repulsive forces between molecules. rsc.org

Dipole-dipole interactions : Arising from the permanent dipoles in the molecule, particularly around the polar C=O and C=Te bonds.

C-H···Te or C-H···O hydrogen bonds : Weak hydrogen bonds involving the hydrogen atoms of the methyl or phenyl groups and the tellurium or oxygen atoms of neighboring molecules.

π-π stacking : Interactions between the aromatic phenyl rings of adjacent molecules.

The analysis of these interactions helps in understanding the stability of the crystal lattice and can provide insights into the bulk properties of the material. mdpi.com Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. nih.govnih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

For N,N-Dimethyltellurobenzamide, the UV-Vis spectrum is expected to show absorption bands corresponding to various electronic transitions. The key chromophores in the molecule are the phenyl ring, the carbonyl group (C=O), and the tellurocarbonyl group (C=Te). The conjugation between the phenyl ring and the telluroamide moiety is expected to significantly influence the position and intensity of the absorption bands.

The primary electronic transitions that are likely to be observed include:

π → π* transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur in molecules with double or triple bonds and aromatic systems. shu.ac.uk In N,N-Dimethyltellurobenzamide, these transitions would be associated with the phenyl ring and the C=Te double bond.

n → π* transitions : These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen, nitrogen, or tellurium atoms) to a π* antibonding orbital. libretexts.org These transitions are generally less intense than π → π* transitions. shu.ac.uk

The extent of conjugation in the molecule plays a crucial role in determining the energy of these transitions. Increased conjugation typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). fiveable.me

Table 3: Expected UV-Vis Absorption Data for N,N-Dimethyltellurobenzamide

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Phenyl ring) | ~250-280 | High |

| n → π* (C=O) | ~280-300 | Low |

| π → π* (C=Te) | >300 | High |

| n → π* (C=Te) | >400 | Low |

The choice of solvent can also affect the UV-Vis spectrum. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. shu.ac.uk

Theoretical and Computational Chemistry Studies of N,n Dimethyltellurobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of molecules like N,N-Dimethyltellurobenzamide. These computational approaches allow for the accurate prediction of molecular parameters and provide insights that complement experimental findings. conicet.gov.ar

Geometry Optimization and Energetic Profiles of Conformers

Theoretical calculations are crucial for determining the optimized geometries and energetic profiles of different conformers of N,N-Dimethyltellurobenzamide. The molecule, like other N,N-dimethylamides, possesses a C(sp2)-N(sp3) fragment that tends to be planar due to the partial double bond character of the C-N bond. researchgate.net However, this fragment can be deformed from planarity. researchgate.net DFT calculations can be used to model the potential energy surface and identify the most stable conformations. researchgate.net

The planarity of the R(X=)C-NR1R2 fragment is a common feature in amides and related compounds, arising from the resonance between a classical and a zwitterionic valence structure. researchgate.net Computational methods can quantify the energetic differences between various conformations, providing a detailed understanding of the molecule's structural preferences.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic structure of N,N-Dimethyltellurobenzamide can be analyzed through the computation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.armdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar Analysis of the composition of these frontier orbitals reveals the regions of the molecule most likely to be involved in electron transfer processes. conicet.gov.aruci.edu For instance, in related amide systems, the HOMO is often localized on the amide group, while the LUMO can be distributed over other parts of the molecule. conicet.gov.ar

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. mdpi.com |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher chemical reactivity. mdpi.comnih.gov |

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry plays a significant role in predicting and validating spectroscopic data. DFT and other quantum chemical methods can accurately calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. d-nb.inforesearchgate.netmedium.comnih.gov

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with deviations of less than 5 ppm for ¹³C, which is acceptable for direct comparison with experimental data. researchgate.netnih.govbohrium.com These predictions aid in the assignment of experimental spectra and can help in structure elucidation. d-nb.infobris.ac.uk

IR Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govresearchgate.net The calculated IR spectrum can be compared with experimental data to assign vibrational modes and confirm the molecular structure. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. medium.comnih.govresearchgate.net These calculations can estimate the excitation energies and oscillator strengths of electronic transitions, helping to interpret experimental UV-Vis spectra and assign the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. medium.com

Conformational Analysis and Rotational Barriers

The study of conformational changes and the energy barriers associated with them is crucial for understanding the dynamic behavior of N,N-Dimethyltellurobenzamide.

Investigation of the Torsional Barrier of the Dimethylamino Group

The rotation around the C-N bond in N,N-dimethylamides is a well-studied phenomenon. nih.govmontana.edu This rotation is restricted due to the partial double bond character of the C-N bond, leading to a significant rotational barrier. researchgate.netnih.gov The magnitude of this barrier can be determined experimentally using dynamic NMR spectroscopy by analyzing the coalescence of signals at different temperatures. montana.eduresearchgate.net

For N,N-Dimethyltellurobenzamide, the torsional barrier of the dimethylamino group has been determined using variable temperature ¹H NMR spectroscopy. researchgate.net The free energy of activation (ΔG‡) for this process was found to be 80.5 ± 0.5 kJ mol⁻¹. researchgate.net This barrier is a measure of the energy required to rotate the dimethylamino group from its planar ground state through a non-planar transition state.

Comparative Analysis of Torsional Barriers Across Chalcogen Analogues (O, S, Se, Te)

A comparative analysis of the torsional barriers in the series of N,N-dimethylchalcogenobenzamides (PhCXNMe₂, where X = O, S, Se, Te) reveals an interesting trend. The rotational barrier generally increases from the oxygen analogue to the selenium analogue. researchgate.net This trend can be explained by considering the π-bonding character of the C=X bond. researchgate.net

However, N,N-Dimethyltellurobenzamide breaks this trend, exhibiting a slightly lower rotational barrier than its selenium counterpart. researchgate.net This deviation is attributed to increased steric strain in the ground state of the telluroamide. researchgate.net Specifically, repulsion between the large tellurium atom and the Z-N-methyl group leads to a destabilization of the ground state, thereby lowering the energy barrier for rotation. researchgate.net This steric interaction also influences the chemical shifts observed in the ¹H NMR spectrum. researchgate.net

| Compound | Chalcogen (X) | Rotational Barrier (ΔG‡, kJ mol⁻¹) |

| N,N-Dimethylbenzamide | O | --- |

| N,N-Dimethylthiobenzamide | S | --- |

| N,N-Dimethylselenobenzamide | Se | Higher than S |

| N,N-Dimethyltellurobenzamide | Te | 80.5 researchgate.net |

Elucidation of Reaction Mechanisms via Computational Modeling

A comprehensive search of scientific databases yields no specific studies that employ computational modeling to elucidate the reaction mechanisms of N,N-Dimethyltellurobenzamide. While computational chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, this approach has not been significantly applied to this particular telluroamide.

General computational methods, such as Density Functional Theory (DFT), are frequently used to model reaction mechanisms. These studies typically involve:

Locating Transition States: Identifying the highest energy point along a reaction coordinate.

Calculating Activation Barriers: Determining the energy required to initiate a reaction.

Mapping Potential Energy Surfaces: Visualizing the energy landscape of a chemical reaction.

Without specific research on N,N-Dimethyltellurobenzamide, it is not possible to provide data on its reaction mechanisms that have been elucidated through such computational means.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Similarly, there is a lack of published research utilizing molecular dynamics (MD) simulations to probe the dynamic behavior and solvent effects of N,N-Dimethyltellurobenzamide. MD simulations are instrumental in understanding how molecules move and interact with their environment over time. Key insights from MD simulations often include:

Conformational Dynamics: How the molecule's shape changes over time.

Solvent Shell Structure: How solvent molecules arrange themselves around the solute.

Transport Properties: How the molecule diffuses through a solvent.

The absence of such studies for N,N-Dimethyltellurobenzamide means that data on its behavior in different solvents, its flexibility, and its intermolecular interactions from a simulation perspective are not available.

Reactivity and Mechanistic Investigations of N,n Dimethyltellurobenzamide

Electrophilic Reactions Involving the Telluroamide Functionality

The telluroamide functional group possesses several potential sites for electrophilic attack. The tellurium atom, being a large and polarizable "soft" atom, is expected to be a primary site for interaction with soft electrophiles. researchgate.netmsu.ru In contrast, "hard" electrophiles may preferentially interact with the harder oxygen or nitrogen atoms of the amide group. The lone pair on the nitrogen atom participates in resonance with the C=Te bond, which reduces its nucleophilicity but does not eliminate it. Reactions of electrophiles with the tellurium atom could lead to the formation of telluronium species, which could serve as intermediates for further transformations. However, specific studies detailing the reactions of electrophiles like alkyl halides or acylating agents with N,N-Dimethyltellurobenzamide are not extensively documented.

Nucleophilic Additions and Organometallic Transformations

The carbon atom of the carbon-tellurium double bond (C=Te) is electrophilic, analogous to the carbonyl carbon in amides and ketones. masterorganicchemistry.comlibretexts.org This electrophilicity makes it susceptible to nucleophilic attack. youtube.comchadsprep.com Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that readily add to carbonyl and thiocarbonyl groups. youtube.comyoutube.comlibretexts.orgfiveable.me It is therefore highly probable that they would react with N,N-Dimethyltellurobenzamide.

Table 1: Plausible, but Undocumented, Organometallic Additions

| Organometallic Reagent | Expected Intermediate Type | Potential Final Product |

|---|---|---|

| R-MgX (Grignard) | Tetrahedral Hemiaminal-tellurolate | Tertiary Amine (post-extrusion) |

Radical Reactions and Their Role in Tellurium Extrusion

Organotellurium compounds are known to participate in radical reactions, often involving the homolytic cleavage of carbon-tellurium bonds. rsc.org A key reaction for related compounds is tellurium extrusion, where the tellurium atom is expelled from the molecule, often leading to the formation of a new carbon-carbon bond. ontosight.ai This process can be initiated thermally or photochemically. For instance, the pyrolysis of 9-tellurabicyclo ontosight.ainih.govnih.govnona-2,6-diene results in the quantitative loss of elemental tellurium to form a bicyclic diene. ontosight.ai While radical cyclizations are a powerful tool in organic synthesis, libretexts.orgyoutube.com specific studies applying these methods to N,N-Dimethyltellurobenzamide, or detailing the mechanism of tellurium extrusion from it, are lacking.

Cycloaddition and Rearrangement Reactions Involving the C=Te Bond

The carbon-tellurium double bond represents an unsaturated system capable of participating in cycloaddition reactions. nih.govyoutube.com Of particular interest are [4+2] cycloadditions (Diels-Alder type reactions), where the C=Te bond could act as a dienophile. researchgate.netnih.govyoutube.comlibretexts.orgnih.gov Literature on analogous selenoamides suggests that they can undergo [4+2] reactions with dienes, which are followed by the extrusion of the heteroatom to yield substituted pyridines. ontosight.ai It is conceivable that N,N-Dimethyltellurobenzamide would undergo a similar reaction pathway, but specific experimental validation is not available.

Rearrangement reactions involving the telluroamide group are also theoretically possible but not documented. Reactions like the Beckmann or Curtius rearrangements involve migration to an electron-deficient nitrogen, which could potentially be engineered from a telluroamide precursor, but such transformations have not been reported.

Reductive Transformations Catalyzed by Telluroamides or their Derivatives

While organotellurium compounds have been explored in catalysis, there is no specific evidence to suggest that N,N-Dimethyltellurobenzamide or its derivatives act as catalysts for reductive transformations. nih.gov The typical role of organometallics in reductions often involves the metal center facilitating hydride transfer or participating in a redox cycle. The tellurium atom in N,N-Dimethyltellurobenzamide could theoretically participate in redox processes, but its application as a reduction catalyst has not been demonstrated.

Stereochemical Outcomes and Diastereoselectivity in Telluroamide Reactions

Investigating the stereochemical outcomes of reactions is fundamental to modern organic synthesis. nih.gov Reactions can be stereoselective, favoring one stereoisomer over another, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comlibretexts.org In reactions involving a prochiral center, such as the nucleophilic addition to the C=Te bond of N,N-Dimethyltellurobenzamide, the formation of a new chiral center is possible. youtube.com The facial selectivity of the nucleophilic attack (i.e., which face of the C=Te plane is attacked) would determine the resulting stereochemistry. The use of chiral auxiliaries or catalysts could, in principle, induce enantioselectivity or diastereoselectivity in such reactions. nih.govnih.gov However, without specific experimental examples for N,N-Dimethyltellurobenzamide, any discussion of stereochemical outcomes remains purely speculative.

Coordination Chemistry of N,n Dimethyltellurobenzamide

N,N-Dimethyltellurobenzamide as a Ligand in Metal Complexes

N,N-Dimethyltellurobenzamide is an intriguing ligand for transition metals due to the presence of two potential donor atoms: the tellurium and the nitrogen of the dimethylamino group. The nature of the metal center, its oxidation state, and the reaction conditions are expected to dictate the coordination mode and the resulting complex's properties.

The synthesis of transition metal complexes with N,N-dimethyltellurobenzamide would likely follow established methods for related chalcogen-containing ligands. youtube.com A common approach involves the direct reaction of the telluroamide ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Route:

A typical synthesis would involve the reaction of a metal halide (e.g., PdCl₂, PtCl₂, CuCl₂) or a metal carbonyl precursor with N,N-dimethyltellurobenzamide in a 1:1 or 1:2 metal-to-ligand molar ratio. The choice of solvent would be crucial, with common options including chlorinated solvents, acetonitrile, or toluene. The synthesis would likely be carried out under an inert atmosphere to prevent oxidation of the tellurium center. youtube.com

For instance, the synthesis of a palladium(II) complex could be envisioned as follows:

PdCl₂(PhCN)₂ + 2 (CH₃)₂NC(Te)Ph → [PdCl₂{Te=C(Ph)N(CH₃)₂}₂] + 2 PhCN

Given the generally weaker coordinating ability of tellurium compared to sulfur and selenium, the formation of stable complexes might require the use of soft metal ions that have a higher affinity for the soft tellurium donor atom, in accordance with Hard-Soft Acid-Base (HSAB) theory.

N,N-Dimethyltellurobenzamide possesses two potential coordination sites: the "soft" tellurium atom and the "harder" nitrogen atom. The coordination mode adopted by the ligand is expected to be influenced by the nature of the metal ion.

Tellurium-Coordination (Te-coordination): Due to the soft nature of tellurium, it is anticipated to preferentially coordinate to soft metal centers such as Pd(II), Pt(II), Hg(II), and Ag(I). In this mode, the telluroamide would act as a monodentate ligand, bonding through the tellurium atom. This is analogous to the behavior observed in many thioamide and selenoamide complexes. researchgate.netucj.org.ua

Nitrogen-Coordination (N-coordination): Coordination through the nitrogen atom is less likely, especially with soft metals, due to the stronger affinity of these metals for the softer tellurium donor. However, with harder metal ions, the possibility of N-coordination cannot be entirely ruled out.

Bidentate Coordination (Te, N-chelation): The potential for N,N-dimethyltellurobenzamide to act as a bidentate ligand, forming a chelate ring through both tellurium and nitrogen, is an interesting possibility. However, the formation of a four-membered chelate ring M-Te-C-N would be sterically strained and is generally less common in coordination chemistry. The likelihood of this mode would depend on the specific geometry and electronic requirements of the metal center. In analogous thio- and seleno-phosphines, both P,S- and P,Se-bidentate coordination forming four-membered rings have been observed. rsc.org

The coordination versatility of thioamides, which can act as monodentate, bridging, or chelating ligands, suggests that N,N-dimethyltellurobenzamide could exhibit similar diversity in its coordination behavior. researchgate.net

The definitive determination of the structure and coordination mode of N,N-dimethyltellurobenzamide complexes would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Spectroscopic Methods:

¹²⁵Te NMR Spectroscopy: This would be a key technique for probing the coordination of the tellurium atom. A significant downfield shift in the ¹²⁵Te NMR resonance upon coordination to a metal center is expected, providing direct evidence of a metal-tellurium bond.

¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of the N-methyl protons and the carbon atoms of the benzamide (B126) backbone upon complexation would provide insights into the electronic environment and the coordination mode.

Infrared (IR) Spectroscopy: The C=Te stretching frequency in the IR spectrum would be expected to shift upon coordination. A decrease in this frequency would suggest a weakening of the C=Te bond due to electron donation from the tellurium to the metal.

UV-Visible Spectroscopy: The electronic transitions in the UV-Vis spectrum would provide information about the electronic structure of the metal complex.

The table below summarizes the expected spectroscopic changes upon coordination of N,N-dimethyltellurobenzamide.

| Spectroscopic Technique | Expected Observation upon Te-Coordination |

| ¹²⁵Te NMR | Significant downfield shift of the tellurium resonance. |

| ¹H NMR | Shift in the N-methyl proton signals. |

| ¹³C NMR | Shift in the resonances of the carbonyl carbon and aromatic carbons. |

| IR Spectroscopy | Decrease in the ν(C=Te) stretching frequency. |

| UV-Visible Spectroscopy | Appearance of new charge-transfer bands and shifts in ligand-based and metal-based electronic transitions. |

Electronic and Steric Effects of Tellurium in Metal-Ligand Interactions

The substitution of sulfur or selenium with tellurium in the amide framework introduces significant electronic and steric effects that influence the nature of the metal-ligand interactions.

Electronic Effects:

Increased Polarizability and Softness: Tellurium is the most polarizable and softest of the stable chalcogens. This makes the tellurium atom in N,N-dimethyltellurobenzamide a very soft donor, leading to strong interactions with soft metal ions. jst.go.jp

Lower Electronegativity: Tellurium's lower electronegativity compared to sulfur and selenium results in a more electron-rich donor atom, which can lead to stronger σ-donation to the metal center.

Steric Effects:

Larger Atomic Radius: The significantly larger atomic radius of tellurium compared to sulfur and selenium imposes greater steric hindrance around the metal center. This can influence the coordination number and geometry of the resulting complexes. researchgate.netcore.ac.uknih.gov For instance, the bulkiness of the telluroamide ligand might favor the formation of complexes with lower coordination numbers or specific isomeric forms to minimize steric repulsion. researchgate.netmdpi.com

Longer Metal-Ligand Bonds: The larger size of the tellurium atom will result in longer metal-tellurium bonds compared to metal-sulfur or metal-selenium bonds in analogous complexes. This increased bond length can impact the stability and lability of the complex.

The interplay of these electronic and steric effects will ultimately determine the coordination preferences and the structural and reactive properties of metal complexes of N,N-dimethyltellurobenzamide.

Stability and Lability of Metal-Tellurium Bonds in Solution

The stability of the metal-tellurium bond in N,N-dimethyltellurobenzamide complexes in solution is a critical factor governing their potential applications.

Thermodynamic Stability:

The strength of metal-chalcogen bonds generally decreases down the group: M-O > M-S > M-Se > M-Te. This trend is attributed to the decreasing orbital overlap between the metal and the larger, more diffuse orbitals of the heavier chalcogens. Consequently, the metal-tellurium bond in a telluroamide complex is expected to be weaker and more labile than the corresponding metal-sulfur or metal-selenium bonds in thioamide and selenoamide complexes. numberanalytics.com

However, the stability of the complex as a whole is also influenced by other factors, including:

The Chelate Effect: If N,N-dimethyltellurobenzamide were to act as a bidentate ligand, the resulting chelate effect would significantly enhance the thermodynamic stability of the complex.

The Nature of the Metal: As mentioned earlier, soft metal ions will form more stable bonds with the soft tellurium donor.

Kinetic Lability:

The kinetic lability refers to the rate at which ligands are exchanged in a complex. scribd.com Given the weaker M-Te bond, it is anticipated that N,N-dimethyltellurobenzamide would be a more labile ligand than its thio- and seleno-amide counterparts. This higher lability could be advantageous in catalytic applications where rapid ligand exchange is often a key step in the catalytic cycle.

Influence on Metal Center Reactivity and Catalytic Activity of Complexes

The unique electronic and steric properties of N,N-dimethyltellurobenzamide as a ligand are expected to modulate the reactivity of the metal center and potentially lead to novel catalytic applications. Thioamide and selenoamide complexes have been explored as catalysts in various organic transformations, including cross-coupling reactions and hydrogenations. rsc.orgacs.orgacs.orgresearchgate.net

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium and nickel complexes are widely used as catalysts for C-C and C-heteroatom bond formation. The electron-donating nature of the telluroamide ligand could enhance the rate of oxidative addition, a crucial step in many cross-coupling catalytic cycles. The lability of the M-Te bond could also facilitate reductive elimination, the product-forming step.

Hydrogenation Reactions: Ruthenium and rhodium complexes are known to catalyze hydrogenation reactions. The electronic properties of the telluroamide ligand could influence the heterolytic activation of H₂ and the subsequent transfer to a substrate. acs.orgacs.org

Small Molecule Activation: The electron-rich nature of the metal center in a telluroamide complex might enable the activation of small molecules such as CO, CO₂, or even N₂. nih.gov

The larger steric bulk of the telluroamide ligand compared to its lighter congeners could also play a significant role in controlling the selectivity of catalytic reactions, for example, by influencing the regioselectivity or stereoselectivity of a transformation. The development of catalytic systems based on N,N-dimethyltellurobenzamide complexes remains a promising, albeit unexplored, area of research. nih.govnih.gov

Applications in Ligand Design for Specific Catalytic or Material Functions

The design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of metal-based catalysts and materials with specific, desired properties. Ligands influence the electronic and steric environment of a metal center, thereby controlling its reactivity, selectivity, and stability. In principle, the tellurium and nitrogen donor atoms of N,N-Dimethyltellurobenzamide could offer unique coordination modes and electronic properties to a metal complex. However, there is a notable absence of published research that leverages these potential attributes for specific catalytic or material applications.

General studies on organochalcogen ligands suggest their potential in a wide array of catalytic reactions. These include cross-coupling reactions like Suzuki, Sonogashira, and Heck, as well as C-H activation and various oxidation and reduction processes. Furthermore, organochalcogen compounds have been used in the synthesis of metal nanoparticles that exhibit catalytic activity. For instance, tellurium-containing compounds have been investigated for their role in creating catalytically active nanoparticles for reactions involving aryl halides.

However, the scientific literature does not provide specific examples or detailed research findings on the use of N,N-Dimethyltellurobenzamide in these contexts. There are no available data tables summarizing the performance of N,N-Dimethyltellurobenzamide-based catalysts in specific reactions or detailing the properties of materials derived from its coordination complexes. The exploration of its potential in forming metal-organic frameworks (MOFs), coordination polymers, or functional nanoparticles remains an open area of research.

The following table indicates the type of data that would be necessary to evaluate the potential of N,N-Dimethyltellurobenzamide in ligand design, though it is important to reiterate that such data is not currently available in the public domain.

Table 1: Hypothetical Data for Catalytic Applications of a Metal-N,N-Dimethyltellurobenzamide Complex

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Selectivity (%) |

| [PdCl₂(DMTBA)₂] | Suzuki Coupling | Aryl Bromide | Biaryl | Data not available | Data not available |

| [Rh(COD)(DMTBA)Cl] | Hydroformylation | Alkene | Aldehyde | Data not available | Data not available |

| [Au(DMTBA)Cl] | A³ Coupling | Alkyne, Aldehyde, Amine | Propargylamine | Data not available | Data not available |

| DMTBA = N,N-Dimethyltellurobenzamide |

Similarly, for material applications, properties such as thermal stability, conductivity, and optical characteristics of N,N-Dimethyltellurobenzamide-containing materials would need to be systematically investigated.

Table 2: Hypothetical Material Properties of a Coordination Polymer with N,N-Dimethyltellurobenzamide

| Material | Metal Center | Thermal Decomposition Temp. (°C) | Electrical Conductivity (S/cm) | Photoluminescence Emission Max (nm) |

| [Cu(DMTBA)(µ-Cl)]n | Copper(I) | Data not available | Data not available | Data not available |

| [Zn(DMTBA)₂(NO₃)₂] | Zinc(II) | Data not available | Data not available | Data not available |

| DMTBA = N,N-Dimethyltellurobenzamide |

Applications in Advanced Materials Science and Catalysis

Catalytic Applications

The catalytic potential of tellurium compounds is recognized, yet specific studies focusing on N,N-Dimethyltellurobenzamide are not readily found.

The hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) are fundamental to water splitting for hydrogen production. scirp.org Transition metal tellurides have been investigated as efficient electrocatalysts for these reactions. nih.govnih.gov For instance, nickel telluride (NiTe) has demonstrated notable OER activity, which can be enhanced under solar illumination. nih.govnih.gov Similarly, platinum telluride (Pt3Te4), known as mitrofanovite, has shown promise for the HER. scirp.org The synthesis of these telluride materials often involves the use of a tellurium precursor. While various tellurium sources are employed in the synthesis of such electrocatalysts, there is no specific mention in the available literature of N,N-Dimethyltellurobenzamide being utilized for this purpose. The development of efficient and earth-abundant catalysts for water splitting continues to be a significant research focus. researchgate.netresearchgate.net

Homogeneous and heterogeneous catalysis are pillars of modern organic synthesis, enabling the efficient construction of complex molecules. google.com While tellurium compounds can participate in various organic transformations, the specific catalytic role of N,N-Dimethyltellurobenzamide in either homogeneous or heterogeneous systems is not documented in the surveyed literature. Research in heterogeneous catalysis often focuses on robust and recyclable catalysts, such as those based on iron, for a wide range of organic reactions.

Optoelectronic and Photochemical Materials

The unique electronic properties of tellurium-containing compounds make them candidates for optoelectronic and photochemical applications.

Chemical sensitization is a critical process in conventional photography to enhance the light sensitivity of silver halide emulsions. While tellurium-based sensitizers are known in the field, specific patents and research articles detailing the use of N,N-Dimethyltellurobenzamide for this application are not available. The historical and mechanistic aspects of chemical sensitization have been reviewed, but without specific reference to this compound.

The ability to tune the photophysical properties of materials is crucial for applications in areas like organic light-emitting diodes (OLEDs) and sensors. While the incorporation of heavy atoms like tellurium can influence these properties, there is no specific research available on the development of materials with tunable photophysical properties derived from N,N-Dimethyltellurobenzamide.

Precursors for Chalcogenide Nanomaterials and Quantum Dots

Chalcogenide nanomaterials and quantum dots are of significant interest due to their size-tunable optical and electronic properties. The synthesis of these nanomaterials relies on the use of suitable precursors for the constituent elements. For instance, various selenium and tellurium precursors are used to synthesize CdSe and CdTe quantum dots. However, the literature does not specify N,N-Dimethyltellurobenzamide as a precursor for the synthesis of chalcogenide nanomaterials or quantum dots. The choice of precursor can significantly impact the quality, size distribution, and properties of the resulting nanocrystals.

Incorporation into Supramolecular Assemblies and Self-Assembled Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry and a key driver in the development of advanced materials. While specific research on the supramolecular chemistry of N,N-Dimethyltellurobenzamide is not extensively documented in publicly available literature, its molecular structure suggests a significant potential for participation in such assemblies. The presence of a tellurium atom, a phenyl ring, and a dimethylamino group provides multiple sites for intermolecular interactions that can guide self-assembly.

The primary non-covalent interaction expected to govern the supramolecular behavior of N,N-Dimethyltellurobenzamide is the chalcogen bond. nih.gov This is a directional interaction wherein the electrophilic region on a covalently bonded tellurium atom (a σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom. nih.govnih.govresearchgate.net In the case of N,N-Dimethyltellurobenzamide, the tellurium atom of one molecule can interact with the nitrogen atom of the dimethylamino group or potentially the oxygen lone pairs of a neighboring molecule.

In addition to chalcogen bonding, other non-covalent forces would likely contribute to the formation and stability of supramolecular structures. These include:

π-π Stacking: The aromatic phenyl rings can stack on top of one another, a common and significant interaction in the self-assembly of aromatic compounds.

Dipole-Dipole Interactions: The polar nature of the telluroamide group can lead to electrostatic attractions between molecules.

The interplay of these interactions could lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture would be dependent on factors like solvent, temperature, and concentration during the self-assembly process.

While direct experimental data for N,N-Dimethyltellurobenzamide is not available, studies on related organotellurium compounds and amide-containing molecules provide insights into its potential behavior. For instance, various organotellurium compounds have been shown to form predictable supramolecular motifs through chalcogen bonding. nih.gov Similarly, amide-containing molecules are well-known to form robust hydrogen-bonded networks, and in the case of N,N-Dimethyltellurobenzamide, weak C-H···O or C-H···Te interactions might also play a role in directing the assembly.

The table below provides illustrative data on the types of non-covalent interactions that could be expected to play a role in the self-assembly of N,N-Dimethyltellurobenzamide, based on findings for analogous compounds in the literature. It is important to note that these are representative values and the actual parameters for N,N-Dimethyltellurobenzamide would require experimental determination.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Interaction Distance (Å) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Chalcogen Bond | Te | N (of another molecule) | 3.0 - 3.5 | 2 - 5 |

| Chalcogen Bond | Te | O (of another molecule) | 3.1 - 3.6 | 1 - 4 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | 1 - 3 |

| Weak C-H···O | Aromatic/Methyl C-H | O | 3.0 - 4.0 | 0.5 - 2 |

| Weak C-H···Te | Aromatic/Methyl C-H | Te | 3.5 - 4.5 | < 1 |

Further research, particularly single-crystal X-ray diffraction studies of N,N-Dimethyltellurobenzamide, is necessary to elucidate its precise solid-state structure and confirm the nature and extent of its incorporation into supramolecular assemblies. Such studies would provide valuable data on bond lengths, bond angles, and packing motifs, offering a deeper understanding of how this molecule organizes itself in the solid state and paving the way for its application in the rational design of advanced materials.

Future Research Directions and Emerging Trends

Crafting Novel N,N-Dimethyltellurobenzamide Derivatives

The future of N,N-Dimethyltellurobenzamide in advanced applications hinges on the ability to fine-tune its chemical properties. This can be achieved through the strategic design and synthesis of novel derivatives with tailored electronic and steric characteristics.

Researchers can explore the introduction of various substituent groups onto the aromatic ring or the N,N-dimethyl moiety. For instance, the incorporation of electron-donating or electron-withdrawing groups on the phenyl ring would directly influence the electron density at the tellurium center, thereby altering its reactivity and coordination properties. The steric bulk around the tellurium atom can also be systematically varied to control access to the metal center, which is crucial for catalytic applications and the stability of resulting complexes. researchgate.net

A range of synthetic methodologies for organotellurium compounds can be adapted and optimized for creating a library of N,N-Dimethyltellurobenzamide derivatives. ingentaconnect.comresearchgate.net This would enable systematic studies into structure-property relationships, providing a valuable dataset for understanding how subtle molecular changes impact macroscopic properties.

A Confluence of Disciplines: Multidisciplinary Research Approaches

The intrinsic properties of organotellurium compounds, such as the dynamic nature of the lone pair on the tellurium atom, make them fascinating subjects for multidisciplinary research. ingentaconnect.com The future exploration of N,N-Dimethyltellurobenzamide and its derivatives will benefit immensely from collaborative efforts at the interface of organic, inorganic, and materials chemistry.

Inorganic chemists can investigate the coordination chemistry of these telluroamides with various transition metals, potentially leading to the discovery of novel catalysts or precursors for advanced materials. rsc.org The interaction of the tellurium center with metal ions could lead to unique electronic and structural motifs.

From a materials science perspective, these compounds could serve as building blocks for functional materials. For example, the incorporation of telluroamide moieties into polymers or extended solid-state structures could impart interesting photophysical or electronic properties. rsc.org The synthesis of tellurium-containing heterocyclic compounds, for which synthetic strategies exist, could also be a fruitful avenue for materials discovery. sciencepublishinggroup.com

Illuminating Reaction Pathways: Advanced In-situ Spectroscopic Techniques

A significant leap in understanding and optimizing the synthesis and reactivity of N,N-Dimethyltellurobenzamide and its derivatives will come from the development and application of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of chemical reactions, providing invaluable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. nih.govnih.gov

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the vibrational changes in the reacting molecules, allowing for the direct observation of bond formation and cleavage. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²⁵Te NMR, offers a direct window into the changing chemical environment of the tellurium nucleus during a reaction. rsc.org

The ability to monitor reactions under actual processing conditions, or operando spectroscopy, will be particularly crucial for understanding catalytic cycles involving telluroamide-based catalysts. nih.gov This detailed mechanistic understanding is essential for the rational design of more efficient and selective chemical transformations.

Accelerating Discovery: The Role of Machine Learning and Artificial Intelligence

ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules. github.iopnnl.gov This can help researchers prioritize synthetic targets with the highest probability of possessing desired characteristics, saving significant time and resources. For instance, algorithms could predict electronic properties, stability, or even potential catalytic activity based on the molecular structure of a telluroamide derivative. nih.govnih.gov

The synergy between computational prediction and experimental validation will be a hallmark of future research in this area, enabling a more rapid and efficient exploration of the potential of N,N-Dimethyltellurobenzamide and its analogs.

Q & A

Q. What are the key considerations for synthesizing N,N-Dimethyltellurobenzamide, and how do reaction conditions influence yield and purity?

Synthesis of benzamide derivatives typically involves amidation reactions, with careful control of temperature, pH, and reagent stoichiometry. For example, coupling agents (e.g., EDCI or DCC) and catalysts (e.g., DMAP) are often used to promote amide bond formation. Solvent selection (e.g., DMF or dichloromethane) is critical to solubility and reaction efficiency, as noted in analogous benzamide syntheses . Optimizing reaction time and temperature (e.g., 0–25°C for sensitive intermediates) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 0–50°C | Higher temps risk decomposition |

| Solvent | DMF, THF, or DCM | Affects reaction rate and solubility |

| Coupling Agent | EDCI, DCC | Critical for amidation efficiency |

Q. Which analytical techniques are most effective for characterizing N,N-Dimethyltellurobenzamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR) is essential for confirming molecular structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity assessment via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is standard. For tellurium-containing compounds, X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling tellurium-containing benzamides?

Tellurium compounds require stringent safety measures due to potential toxicity. Use fume hoods to avoid inhalation of vapors or dust. Personal protective equipment (PPE)—gloves, lab coats, and safety goggles—is mandatory. Storage in cool, dry environments under inert gas (e.g., argon) prevents oxidation. Spill management involves neutralization with appropriate absorbents and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for N,N-Dimethyltellurobenzamide derivatives?

Discrepancies in NMR or MS data often arise from impurities, solvent artifacts, or dynamic equilibria (e.g., rotamers). Strategies include:

Q. What strategies optimize the stability of N,N-Dimethyltellurobenzamide in biological assays?

Tellurium compounds may degrade under physiological conditions (aqueous media, light exposure). Stability can be enhanced by:

Q. How does structural modification of N,N-Dimethyltellurobenzamide influence its bioactivity?

Systematic SAR studies involve:

- Substituent Variation : Modifying the benzamide ring (e.g., electron-withdrawing groups) to alter electronic properties.

- Tellurium Coordination : Exploring ligand exchange or redox activity for therapeutic targeting.

- Biological Testing : Assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking to correlate structure and function .

Q. What computational methods predict the reactivity of tellurium in N,N-Dimethyltellurobenzamide?

Density Functional Theory (DFT) calculations model tellurium’s redox behavior and ligand interactions. Molecular dynamics simulations assess solvation effects and binding affinities. Tools like Gaussian or ORCA are commonly used, with basis sets (e.g., LANL2DZ) accounting for relativistic effects in heavy atoms .

Methodological Guidance

Q. How to design a kinetic study for N,N-Dimethyltellurobenzamide degradation?

- Conditions : Expose the compound to varying pH, temperature, and light.

- Sampling : Collect aliquots at timed intervals for HPLC analysis.

- Modeling : Fit degradation data to first/second-order kinetics using software like GraphPad Prism.

- Validation : Confirm degradation products via HRMS and NMR .

Q. What experimental controls are critical in assessing the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.